
S-tert-Butyl benzenecarbothioate
Overview
Description
S-tert-Butyl benzenecarbothioate is a thioester compound characterized by a benzene ring linked to a carbothioate group, with a tert-butyl substituent attached to the sulfur atom. This structural motif is significant in medicinal chemistry, particularly in enzyme inhibitor design, where the tert-butyl group enhances lipophilicity and facilitates specific binding interactions. For instance, in class I indole-based inhibitors (Figure 1), the S-tert-butyl group at position three contributes to π-hydrogen bonding with residues such as B-L120 and B-F123 in target enzymes, improving inhibitory potency .
Comparison with Similar Compounds
This section compares S-tert-butyl benzenecarbothioate with structurally related compounds, focusing on substituent effects, binding interactions, and biological activity. Key analogs are derived from class I indole scaffolds with modifications at positions R1 and R2 (Figure 1).
Structural Features and Substituent Effects
Class I compounds share a core indole scaffold with:
- Position 1 (R1) : Typically occupied by 6-membered heterocycles (e.g., pyridine).
- Position 2: Dimethylbutanoic acid, forming π-H bonds with C-Val21 and C-H27.
- Position 3 : this compound, critical for interactions with B-L120 and B-F123.
- Position 5 (R2) : Varied substituents, such as para-fluoro-2-phenylpyridine, influencing hydrogen bonding with B-A63 and B-R117 .
Structure-Activity Relationship (SAR)
Lipophilicity (cLogP) and substituent steric/electronic properties directly correlate with inhibitory potency. For example:
- Compound 1 : With R1 = 5-methylpyridine and R2 = para-fluoro-2-phenylpyridine, it exhibits IC50 = 0.4 nM and cLogP = 8.06 , the highest activity in its class. The S-tert-butyl group stabilizes binding via hydrophobic interactions and π-H bonding .
- Compound 98 : Lacks the para-fluoro group at R2, resulting in reduced activity (IC50 = 9.0 nM ) despite similar cLogP. This highlights the importance of R2's electronic properties for target engagement .
Binding Interactions
The S-tert-butyl group in benzenecarbothioate derivatives plays a dual role:
Hydrophobic Stabilization : The bulky tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity.
Specific Interactions : Forms π-H bonds with B-L120 and B-F123, critical for orienting the inhibitor within the active site .
Data Table: Key Analogs and Properties
Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) | cLogP | Key Interactions |
---|---|---|---|---|---|
1 | 5-methylpyridine | para-fluoro-2-phenylpyridine | 0.4 | 8.06 | π-H bonds (B-L120, B-F123); H-bond (B-R117) |
98 | 5-methylpyridine | 2-phenylpyridine (no fluoro) | 9.0 | 7.92 | Weaker H-bonding (B-A63); reduced π-H interaction due to lack of para-fluoro |
Research Findings and Implications
- Lipophilicity-Activity Trend : A positive correlation (R² = 0.57) exists between cLogP and inhibitory potency, underscoring the role of hydrophobicity in membrane permeability and target binding .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., fluorine) at R2 enhance hydrogen-bond acceptor capacity, improving activity.
- Thermodynamic Stability : The S-tert-butyl group's rigid structure minimizes conformational entropy loss upon binding, a key factor in compound 1's high LipE (1.34) .
Properties
CAS No. |
13291-44-6 |
---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
S-tert-butyl benzenecarbothioate |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
DGJRGQJQZVPKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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